molecular formula C10H11NO3 B2466283 3-(Cyclopropylmethoxy)isonicotinic acid CAS No. 1504949-03-4

3-(Cyclopropylmethoxy)isonicotinic acid

Cat. No.: B2466283
CAS No.: 1504949-03-4
M. Wt: 193.202
InChI Key: CXPGJEFYGWXEHJ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)isonicotinic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of isonicotinic acid, where a cyclopropylmethoxy group is attached to the third position of the pyridine ring

Mechanism of Action

Target of Action

The primary target of 3-(Cyclopropylmethoxy)isonicotinic acid is likely to be similar to that of its parent compound, isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis, and it primarily targets the Mycobacterium tuberculosis, the causative agent of tuberculosis .

Mode of Action

It can be inferred from the mode of action of isoniazid . Isoniazid is a prodrug and must be activated by bacterial catalase . It is then acetylated by N-acetyl transferase to N-acetylisoniazid, which is biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Biochemical Pathways

Based on the parent compound isoniazid, it can be inferred that the compound likely affects the mycolic acid biosynthesis pathway . Mycolic acids are unique components of the cell wall of mycobacteria and disruption of their synthesis leads to the death of the bacteria .

Pharmacokinetics

Based on the parent compound isoniazid, it can be inferred that the compound is likely metabolized by hepatic n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) to form hepatotoxins . The ADME properties of the compound and their impact on bioavailability would need further investigation.

Result of Action

Based on the parent compound isoniazid, it can be inferred that the compound likely has anti-mycobacterial activity .

Action Environment

It can be inferred from the parent compound isoniazid that factors such as the presence of bacterial catalase and the individual’s acetylator status (slow or fast) could influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)isonicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinic acid.

    Cyclopropylmethanol Reaction: Isonicotinic acid is reacted with cyclopropylmethanol in the presence of a suitable base, such as potassium carbonate, to form the cyclopropylmethoxy derivative.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of cyclopropylmethoxy ketones or carboxylic acids.

    Reduction: Formation of cyclopropylmethoxy alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It can be used in the development of new materials with specific properties, such as luminescent materials or catalysts.

Comparison with Similar Compounds

    Isonicotinic Acid: The parent compound, which lacks the cyclopropylmethoxy group.

    Nicotinic Acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness: 3-(Cyclopropylmethoxy)isonicotinic acid is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its parent and isomeric compounds.

Properties

IUPAC Name

3-(cyclopropylmethoxy)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)8-3-4-11-5-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPGJEFYGWXEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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